molecular formula C23H26OSi B14487204 CID 71381147 CAS No. 63452-00-6

CID 71381147

Cat. No.: B14487204
CAS No.: 63452-00-6
M. Wt: 346.5 g/mol
InChI Key: LRYICCYMPIGTFW-UHFFFAOYSA-N
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Description

CID 71381147 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. This absence limits the ability to provide a detailed introduction or comparison specific to this compound. However, based on general cheminformatics principles and structural analogs discussed in the evidence, a hypothetical framework for such a comparison can be outlined.

Properties

CAS No.

63452-00-6

Molecular Formula

C23H26OSi

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H26OSi/c1-15(2)23(22-17(4)13-16(3)14-18(22)5)24-25-21-12-8-10-19-9-6-7-11-20(19)21/h6-15,23H,1-5H3

InChI Key

LRYICCYMPIGTFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C)C)O[Si]C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Chemical Reactions Analysis

CID 71381147 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71381147 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of CID 71381147 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Challenges in Identifying CID 71381147

The evidence provided focuses on diverse topics, including machine learning models (e.g., BERT, Transformer), clinical studies on chemotherapy-induced diarrhea (CID), and structural analyses of oscillatoxin derivatives and betulin inhibitors . Notably:

  • compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., irbesartan, CID 3749) structurally and functionally.
  • lists oscillatoxin derivatives (e.g., CID 101283546) but omits this compound.

These examples suggest that comparisons of similar compounds typically involve structural overlays , biological activity data , and analytical techniques (e.g., mass spectrometry).

Framework for Comparing this compound with Analogs

Assuming this compound belongs to a known chemical class (e.g., steroids, glycosides, or alkaloids), a comparison would likely include:

Table 1: Hypothetical Comparison of this compound and Structural Analogs

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546)
Molecular Formula CₓHᵧNᵩOᵪ (Unknown) C₂₆H₄₅NO₇S C₃₄H₅₄O₈
Biological Role Undetermined Bile acid, lipid metabolism Cyanobacterial toxin
Analytical Data N/A LC-ESI-MS NMR, MS/MS
Key Functional Groups Undetermined Sulfated taurine conjugate Macrocyclic lactone

Key Considerations for Compound Comparisons

Structural Similarity

  • 3D Overlays : As shown in , compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) are compared via 3D structural alignment to identify shared pharmacophores .
  • Functional Groups : Betulin-derived inhibitors (e.g., CID 72326) highlight the role of hydroxyl and carboxylic acid groups in binding affinity .

Analytical Techniques

  • Mass Spectrometry : Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are compared for protein ubiquitination analysis, which could be adapted for small-molecule studies .
  • Chromatography: LC-ESI-MS is used to differentiate isomers like ginsenosides .

Limitations and Recommendations

The absence of specific data for this compound underscores the need for:

Experimental Characterization : NMR, MS, and X-ray crystallography to resolve its structure.

Bioactivity Profiling : Assays targeting enzymes, receptors, or cellular pathways.

PubChem Metadata Expansion: Annotations for understudied CIDs to enhance utility.

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